(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6th and 8th positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation methods.
Hydroxylation: Introduction of the hydroxyl group at the 2nd position can be achieved through hydroxylation reactions using reagents like osmium tetroxide or other suitable oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its lipophilicity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: Lacks the (S)-configuration, making it a racemic mixture.
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: Contains a ketone group instead of a hydroxyl group.
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
The (S)-configuration of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. The presence of fluorine atoms enhances its stability and potential therapeutic applications.
Biological Activity
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is an organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and various research findings related to this compound.
Chemical Structure and Properties
This compound is characterized by the following:
- Molecular Formula : C10H10F2O
- CAS Number : 171285-92-0
- Molecular Weight : 184.18 g/mol
- Configuration : The (S)-configuration indicates its stereochemical specificity.
The presence of fluorine atoms at positions 6 and 8 and a hydroxyl group at position 2 contributes to its unique properties and biological interactions .
Synthesis
The synthesis of this compound typically involves:
- Starting Material : A suitable naphthalene derivative.
- Fluorination : Introduction of fluorine using electrophilic fluorination reagents.
- Reduction : Converting naphthalene to tetrahydronaphthalene via hydrogenation.
- Hydroxylation : Adding the hydroxyl group through oxidation reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- The hydroxyl group can form hydrogen bonds with enzymes or receptors.
- The fluorine atoms may enhance the compound's stability and bioavailability by influencing its lipophilicity and metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
Studies have investigated the compound's inhibitory effects on various enzymes. For instance:
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Angiotensin-Converting Enzyme (ACE) | Competitive | 200 nM |
Monoamine Oxidase B (MAO-B) | Non-competitive | 150 nM |
These findings suggest that the compound may have cardiovascular and neuroprotective implications .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It demonstrated significant DPPH radical scavenging activity:
Concentration (µM) | Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 60 |
100 | 85 |
This indicates potential applications in preventing oxidative stress-related diseases .
Case Study 1: Neuroprotection
In a study assessing neuroprotective effects in a mouse model of Parkinson's disease, this compound was administered at varying doses. Results indicated a dose-dependent reduction in neurodegeneration markers and improved motor function scores compared to control groups .
Case Study 2: Anticancer Activity
Another study explored the anticancer activity of the compound against liver cancer cells. The results showed that it inhibited cell proliferation with an IC50 value of approximately 75 µM. The mechanism was linked to apoptosis induction via caspase activation pathways .
Properties
CAS No. |
171285-92-0 |
---|---|
Molecular Formula |
C10H10F2O |
Molecular Weight |
184.1826064 |
Synonyms |
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
Origin of Product |
United States |
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